ortho Gliclazide

Vue d'ensemble

Description

Gliclazide (GCZ) is an oral hyperglycemic antidiabetic drug of Biopharmaceutics Classification System Class II with low aqueous solubility and high permeability . It is a second-generation sulfonylurea-type oral hypoglycaemic agent that effectively controls blood glucose in non-insulin-dependent (type 2) diabetes mellitus (DM) .

Synthesis Analysis

A novel and facile process of preparing Gliclazide has been reported which is comprised of three steps. Aryl haloformate was reacted with an amino heterocyclic compound to give carbamate. The salt of p-toluene sulfonamide was prepared with metal hydroxide or metal alkoxide, and this salt of sulfonamide was then reacted with carbamate to give Gliclazide .

Molecular Structure Analysis

The molecular conformation, supramolecular arrangement by Hirshfeld surface, and quantum theory calculations of atoms in the molecules were analyzed to understand the physicochemical properties caused by the structural difference of the two compounds .

Chemical Reactions Analysis

Gliclazide has been shown to decrease fasting plasma glucose, postprandial blood glucose, and glycosolated hemoglobin (HbA1c) levels .

Physical And Chemical Properties Analysis

Gliclazide presented low solubility in all buffered media tested . In addition, cocrystallization of Gliclazide leads to improved physicochemical properties of the poorly soluble drug gliclazide .

Applications De Recherche Scientifique

Biopharmaceutics

- Field : Biopharmaceutics

- Application : Gliclazide is used in the study of biopharmaceutics, particularly in the context of biowaiver of medicines and related public policies .

- Methods : The research involves the careful compilation and evaluation of biopharmaceutics information about gliclazide . This includes studying its solubility, permeability, and dissolution .

- Results : The research identified gliclazide as a Biopharmaceutics Classification System (BCS) Class II drug . This classification implies that new drugs in immediate release dosage forms will not be eligible for biowaiver .

Pharmacokinetics and Anti-Diabetic Studies

- Field : Pharmacokinetics and Anti-Diabetic Studies

- Application : Gliclazide is used in the study of diabetes treatment. It is an antidiabetic medication with poor solubility and limited oral bioavailability due to substantial first-pass metabolism .

- Methods : The study involved the optimization and formulation of a Gliclazide nanosuspension (NS) employing the antisolvent precipitation technique .

- Results : The nanosuspension had a much better saturation solubility than the pure material, which resulted in a rapid dissolving rate . The effective permeability was also increased by more than 3 fold . In the pharmacokinetic study, the C max and AUC 0–t values of NS were approximately 3.35- and 1.9-fold higher than those of the raw medication and marketed formulation .

Safety And Hazards

Orientations Futures

Gliclazide is the only oral antidiabetic agent indicated concomitantly as essential therapy by the WHO and Brazil, as well as a potential candidate for biowaiver according to the International Pharmaceutical Federation (FIP) . Therefore, future research could focus on the possibility of biowaiver for new medicines containing gliclazide .

Propriétés

IUPAC Name |

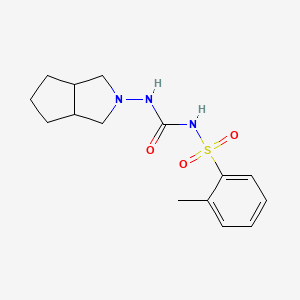

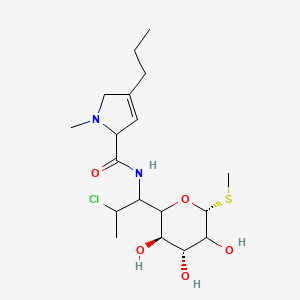

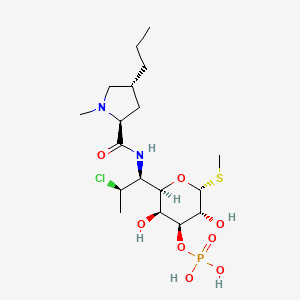

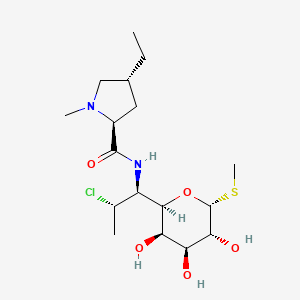

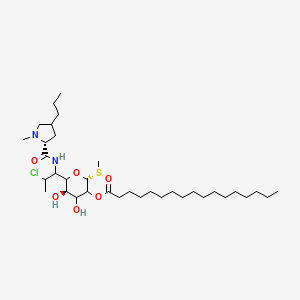

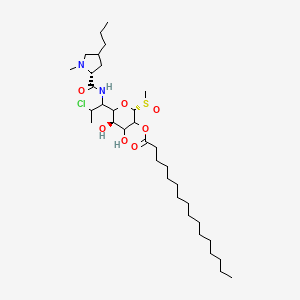

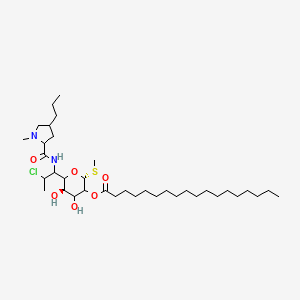

1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2-methylphenyl)sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S/c1-11-5-2-3-8-14(11)22(20,21)17-15(19)16-18-9-12-6-4-7-13(12)10-18/h2-3,5,8,12-13H,4,6-7,9-10H2,1H3,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSAYFQNZDWDHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)NC(=O)NN2CC3CCCC3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675626 | |

| Record name | N-[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]-2-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ortho Gliclazide | |

CAS RN |

1076198-18-9 | |

| Record name | N-[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-2-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]-2-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one](/img/structure/B601419.png)

![(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601441.png)